2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol

Description

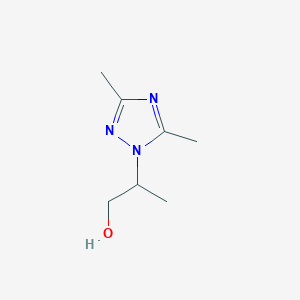

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanol is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with methyl groups at positions 3 and 5, linked to a propanol chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and aromatic stability from the triazole ring.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(4-11)10-7(3)8-6(2)9-10/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMHSVSXQKZFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672451 | |

| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-28-8 | |

| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,5-Dimethyl-1H-1,2,4-triazole

A common method involves the nucleophilic substitution reaction where 3,5-dimethyl-1H-1,2,4-triazole acts as a nucleophile reacting with a 1-halo- or 1-tosylate-propanol derivative.

- Reaction conditions: Typically, the reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN) with a base like potassium carbonate (K2CO3) to deprotonate the triazole nitrogen and enhance nucleophilicity.

- Temperature: Room temperature to moderate heating (25-80 °C) for several hours.

- Workup: After reaction completion monitored by thin layer chromatography (TLC), the mixture is quenched with water, extracted with organic solvents (ethyl acetate), washed, dried, and purified by column chromatography.

This approach yields the desired 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-propanol with moderate to good yields (typically 60-80%).

Synthesis via Triazole Ring Formation on a Precursor

Alternatively, the triazole ring can be constructed on a pre-functionalized propanol derivative.

- Starting materials: β-ketoesters or β-diketones with appropriate substitution can be reacted with hydrazine derivatives to form the triazole ring.

- Cyclization conditions: Acidic or basic catalysis under reflux conditions in solvents such as ethanol or acetic acid.

- Subsequent methylation: Introduction of methyl groups at the 3 and 5 positions of the triazole ring can be achieved via methylation reagents like methyl iodide under basic conditions.

This method allows for more control over substitution patterns but may involve longer synthetic sequences.

Representative Experimental Procedure (Adapted from Analogous Triazole Syntheses)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3,5-Dimethyl-1H-1,2,4-triazole (1 eq), 1-bromo-2-propanol (1.2 eq), K2CO3 (2 eq), DMF, 60 °C, 6 h | Alkylation reaction to attach the propanol side chain to the triazole nitrogen |

| 2 | Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4 | Isolation of crude product |

| 3 | Purification by silica gel column chromatography (eluent: ethyl acetate/hexane) | Obtain pure this compound |

Yield: 70-75% typical.

Analytical Data and Research Findings

- Purity and identity confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure.

- NMR characteristics: Signals corresponding to methyl groups on the triazole ring appear as singlets near δ 2.0 ppm; the protons on the propanol chain show characteristic multiplets between δ 3.5-4.0 ppm.

- Yield optimization: Reaction parameters such as solvent choice, temperature, and base equivalence significantly affect yield and purity.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|---|

| Alkylation of triazole | 3,5-Dimethyl-1H-1,2,4-triazole, 1-halo-2-propanol | K2CO3, DMF or CH3CN | 25-80 °C, 4-8 h | Straightforward, fewer steps | Requires pure halo-propanol, possible side reactions | 60-80% |

| Triazole ring formation on precursor | β-ketoester or β-diketone, hydrazine | Acid or base catalyst, methyl iodide | Reflux in ethanol or acetic acid | Control over substitution | Multi-step, longer synthesis | 50-70% |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group in the propanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

- Structure: Similar to the target compound but with a shorter ethanol chain (CAS 52497-33-3) .

- Properties: The ethanol derivative likely exhibits higher water solubility compared to the propanol analog due to reduced hydrophobicity. However, the shorter chain may limit its ability to form stable interactions in hydrophobic environments (e.g., lipid bilayers in biological systems).

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

- Structure: Replaces the propanol group with an acetic acid moiety (CAS 684249-99-8) .

- Properties: The carboxylic acid group introduces higher polarity and acidity (pKa ~4-5), enabling salt formation and enhanced solubility in basic aqueous solutions. This contrasts with the neutral hydroxyl group in the propanol derivative.

- Reactivity : The acetic acid derivative can undergo esterification or amidation reactions, expanding its utility in drug conjugation or polymer synthesis.

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid

- Structure: Features a propanoic acid chain instead of propanol (InChI: InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12)) .

- Its applications may include metal-chelating agents or bioactive molecules.

Biological Activity

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-1-propanol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of triazole derivatives with appropriate alkylating agents. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against a range of bacteria and fungi. The compound has been evaluated for its antibacterial properties against various strains, demonstrating moderate activity in comparison to standard antibiotics.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Standard Antibiotic (e.g., Amoxicillin) | E. coli | 8 µg/mL |

| Standard Antibiotic (e.g., Amoxicillin) | S. aureus | 4 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, it has shown potential against human promyelocytic leukemia HL-60 cells with IC50 values in the low micromolar range.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15.0 |

| MCF-7 | 20.5 |

| A-375 | 18.0 |

Case Studies

A notable study published in Molecules highlighted the synthesis and biological evaluation of various triazole derivatives, including this compound. The study reported that while some derivatives exhibited strong cytotoxicity against cancer cell lines, this specific compound showed moderate activity but with a favorable safety profile .

Another research effort focused on the structure-activity relationship (SAR) of triazole compounds indicated that modifications at the triazole ring significantly influence their biological activity. This suggests that further structural optimization could enhance the efficacy of this compound .

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, triazoles can interfere with fungal sterol biosynthesis by inhibiting lanosterol demethylase, which is crucial for maintaining cell membrane integrity. This mechanism can also extend to cancer cells where similar pathways are targeted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-propanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reduction of carboxylate derivatives. For example, describes the reduction of a methyl carboxylate derivative to yield 3,3-bis(1,2,4-triazol-1-yl)-1-propanol, a structurally related compound. Key parameters include solvent choice (e.g., ethanol for reflux), reaction time (2–6 hours), and purification via recrystallization (DMF-EtOH mixtures). Yield optimization may require adjusting stoichiometry of triazole precursors and temperature gradients .

- Data Note : Substitution at the triazole ring (e.g., 3,5-dimethyl groups) enhances steric control, as seen in , where acetic acid derivatives of similar triazoles are synthesized with 95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole ring substitution pattern and propanol backbone. Mass spectrometry (HRMS) validates molecular weight (e.g., provides PubChem-derived molecular formulas and SMILES strings). FT-IR can identify hydroxyl (3200–3600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodology : Solubility screenings in polar (DMSO, ethanol) and nonpolar solvents (diethyl ether) are essential for reaction design. notes that similar triazole-propanol derivatives exhibit moderate solubility in ethanol, necessitating DMF for recrystallization. Solubility data can guide solvent selection for kinetic studies or formulation .

Advanced Research Questions

Q. How does the 3,5-dimethyl substitution on the triazole ring influence steric and electronic interactions in catalytic or biological systems?

- Methodology : Computational modeling (DFT calculations) can map electron density distribution and steric hindrance. highlights triazole derivatives like Fosfluconazole, where substituents dictate binding to cytochrome P450 enzymes. Comparative studies with non-methylated analogs (e.g., 1H-1,2,4-triazol-1-yl-propanol) can isolate substituent effects .

- Data Contradiction : shows that bulkier substituents (e.g., benzodioxolyl groups) reduce cell permeability in Sec7 inhibitors, suggesting methyl groups may balance steric effects and bioavailability .

Q. What strategies are effective for functionalizing the propanol moiety to create dendrimers or polymeric materials?

- Methodology : demonstrates mesylation of the hydroxyl group to form a mesylate intermediate, which reacts with dihydroxybenzyl alcohol to generate dendrimers. This method could be adapted for 2-(3,5-dimethyl-triazolyl)-1-propanol by introducing branching points via click chemistry or esterification .

Q. How does this compound interact with biological targets, such as enzymes or receptors, compared to other triazole derivatives?

- Methodology : Enzyme inhibition assays (e.g., fluorescence-based or calorimetry) can quantify binding affinity. and suggest triazoles often target fungal CYP51 or Sec7 domains. Molecular docking studies using crystallographic data (e.g., PDB entries) may predict binding modes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for triazole-propanol derivatives?

- Analysis : Variability in yields (e.g., 60–90% in vs. 70–85% in ) may arise from purification methods (recrystallization vs. column chromatography) or raw material quality. Replicating protocols with controlled reagent grades and inert atmospheres can isolate critical factors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidance : and emphasize using PPE (gloves, goggles) and fume hoods due to potential irritancy. Spill management requires ethanol rinsing and inert adsorbents. Storage in dry, cool conditions prevents degradation .

Applications in Material Science

Q. Can this compound serve as a ligand in coordination chemistry or metal-organic frameworks (MOFs)?

- Methodology : The triazole nitrogen atoms can chelate metals (e.g., Cu²⁺, Ag⁺). notes similar triazole-methylphenyl derivatives forming stable complexes for catalytic applications. X-ray crystallography of metal adducts can confirm coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.